Zinc Cysteinate Hydrochloride
Overview
Description
Zinc Cysteinate Hydrochloride is a compound formed by the combination of zinc ions and cysteine, an amino acid containing a thiol group. This compound is known for its ability to bind zinc ions, which play a crucial role in various biological processes. This compound is often used in research and industrial applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc Cysteinate Hydrochloride typically involves the reaction of zinc chloride with cysteine in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{ZnCl}_2 + 2 \text{Cysteine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of zinc chloride in water, followed by the addition of cysteine. The mixture is stirred and maintained at a specific pH to facilitate the formation of the desired product. The resulting solution is then filtered, and the product is isolated through crystallization or precipitation methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group of cysteine is oxidized to form disulfide bonds.
Reduction: The compound can also participate in reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can undergo substitution reactions, where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Other metal salts such as copper sulfate, nickel chloride.
Major Products Formed:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Formation of metal-cysteine complexes with different metal ions.
Scientific Research Applications
Zinc Cysteinate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Investigated for its role in zinc transport and homeostasis in biological systems.
Medicine: Explored for its potential therapeutic applications, including antioxidant properties and as a zinc supplement.
Industry: Utilized in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Zinc Cysteinate Hydrochloride involves the binding of zinc ions to the thiol group of cysteine. This binding facilitates the transport and availability of zinc ions in biological systems. Zinc ions play a crucial role in various enzymatic reactions, gene expression, and cellular signaling pathways. The compound’s antioxidant properties are attributed to the thiol group, which can neutralize reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Zinc Gluconate: Another zinc compound used as a dietary supplement.
Zinc Acetate: Known for its use in lozenges to reduce the duration of common cold symptoms.
Zinc Sulfate: Commonly used in agriculture and medicine as a zinc supplement.
Uniqueness of Zinc Cysteinate Hydrochloride: this compound is unique due to its specific interaction with cysteine, which provides both zinc supplementation and antioxidant benefits. The presence of the thiol group in cysteine allows for unique redox reactions and metal-binding properties that are not observed in other zinc compounds.
Properties
IUPAC Name |
zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2/t2-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWWEXAGRDPTH-JIZZDEOASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)[S-].Cl.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440005 | |
Record name | Zinc Cysteinate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549521-94-0 | |
Record name | Zinc Cysteinate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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